molecular formula C6H13Cl3N3O2P B2646503 N-[bis(dimethylamino)phosphoryl]-2,2,2-trichloroacetamide CAS No. 16538-13-9

N-[bis(dimethylamino)phosphoryl]-2,2,2-trichloroacetamide

Cat. No.: B2646503
CAS No.: 16538-13-9
M. Wt: 296.51
InChI Key: UWVDRPJFLKOLCS-UHFFFAOYSA-N
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Description

N-[bis(dimethylamino)phosphoryl]-2,2,2-trichloroacetamide is an organophosphorus compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphoryl group bonded to two dimethylamino groups and a trichloroacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[bis(dimethylamino)phosphoryl]-2,2,2-trichloroacetamide typically involves the reaction of bis(dimethylamino)phosphoryl chloride with trichloroacetamide under controlled conditions. The reaction is carried out in an aprotic solvent such as chloroform or ethyl acetate, and the mixture is stirred at room temperature to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of advanced equipment to control temperature, pressure, and reaction time, ensuring consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[bis(dimethylamino)phosphoryl]-2,2,2-trichloroacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloroacetamide group is replaced by other nucleophiles[][3].

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can produce a variety of substituted acetamides .

Scientific Research Applications

N-[bis(dimethylamino)phosphoryl]-2,2,2-trichloroacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[bis(dimethylamino)phosphoryl]-2,2,2-trichloroacetamide involves its interaction with molecular targets such as enzymes. The phosphoryl group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction disrupts normal biochemical pathways, making the compound useful as an enzyme inhibitor .

Comparison with Similar Compounds

Similar Compounds

  • Bis(dimethylamino)phosphoryl chloride
  • Bis(dimethylamino)phosphinic chloride
  • Bis(dimethylamino)phosphorochloridate

Uniqueness

N-[bis(dimethylamino)phosphoryl]-2,2,2-trichloroacetamide is unique due to the presence of the trichloroacetamide group, which imparts distinct chemical properties and reactivity. This makes it more versatile in certain applications compared to its analogs.

Properties

IUPAC Name

N-[bis(dimethylamino)phosphoryl]-2,2,2-trichloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl3N3O2P/c1-11(2)15(14,12(3)4)10-5(13)6(7,8)9/h1-4H3,(H,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVDRPJFLKOLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P(=O)(NC(=O)C(Cl)(Cl)Cl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl3N3O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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